1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime

Description

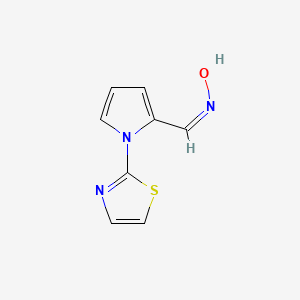

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime is a heterocyclic compound featuring a pyrrole ring linked to a thiazole moiety via a carbon bridge, with an oxime functional group (-CH=N-OH) replacing the aldehyde oxygen. The parent aldehyde, 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, has the empirical formula C₈H₆N₂OS and a molecular weight of 178.21 g/mol . Its oxime derivative is synthesized via the reaction of the aldehyde with hydroxylamine, a common method for oxime formation.

Properties

IUPAC Name |

(NZ)-N-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c12-10-6-7-2-1-4-11(7)8-9-3-5-13-8/h1-6,12H/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKWBSFRUIISGJ-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=NO)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=C1)/C=N\O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with pyrrole-2-carbaldehyde under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole and pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime involves its interaction with various molecular targets. The thiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The oxime group can also form hydrogen bonds and other interactions with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

The compound’s structural analogs vary in heterocyclic cores, substituents, or functional groups. Key examples include:

Key Observations :

- Oxime ethers (e.g., naphthylpyrazole derivatives) exhibit antifungal activity (MIC 12.5–50 μg/mL) , suggesting that oxime functionalization may confer bioactivity.

Physicochemical Properties

Key Notes:

- Thiazole’s sulfur atom may contribute to metabolic stability in biological systems.

Biological Activity

1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime (CAS No. 383147-40-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various bacterial and fungal strains.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Strong inhibition | 0.0039 - 0.025 mg/mL |

| Candida albicans | Moderate antifungal activity | MIC values ranging from 16.69 to 78.23 µM |

| Fusarium oxysporum | Moderate antifungal activity | MIC values ranging from 56.74 to 222.31 µM |

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particularly low MIC values indicating potent efficacy .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed that the thiazole and pyrrole moieties contribute to its interaction with microbial cell structures, potentially disrupting cell wall synthesis or function .

Case Studies

A notable study involved the synthesis and biological evaluation of various derivatives of pyrrole compounds, including this compound. The derivatives exhibited varying degrees of antimicrobial activity, with some showing enhanced potency due to structural modifications .

Example Case Study:

In a comparative study assessing multiple thiazole and pyrrole derivatives for their antibacterial properties:

Q & A

Q. What are the established synthetic routes for 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbaldehyde oxime, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via condensation of thiazole-containing precursors with pyrrole-2-carbaldehyde derivatives. A common approach involves Vilsmeier-Haack formylation of 1-(1,3-thiazol-2-yl)-1H-pyrrole, followed by oxime formation using hydroxylamine hydrochloride. Yield optimization (e.g., 85–98%) depends on controlling reaction parameters such as temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxime derivative?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the oxime (-CH=N-OH) moiety and thiazole-pyrrole connectivity. The aldehyde proton (δ ~9.5–10.0 ppm) and oxime proton (δ ~8.5–9.0 ppm) are diagnostic .

- IR : Stretching frequencies for C=N (1630–1670 cm) and N–O (930–980 cm) validate oxime formation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 222.06) .

Q. What preliminary biological screening assays are recommended for assessing its antimicrobial potential?

- Methodological Answer :

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) values calculated .

- Antifungal Activity : Use Candida albicans in agar diffusion assays. Include positive controls (e.g., fluconazole) and solvent controls to validate results .

Advanced Research Questions

Q. How can enantioselective synthesis of 5,6-dihydroindolizines be achieved using this compound as a building block?

- Methodological Answer : The compound serves as a precursor in organocascade reactions. For example, (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyzes asymmetric Michael addition, followed by cyclization. Key steps include:

- Reaction Optimization : Solvent (toluene), temperature (−20°C), and catalyst loading (10–20 mol%) to achieve >90% enantiomeric excess (ee) .

- Mechanistic Insight : DFT calculations can elucidate transition states and stereoinduction pathways .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Stability : Perform hepatic microsome assays to assess oxidative metabolism. Poor in vivo activity may correlate with rapid clearance .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability. Compare pharmacokinetic profiles (e.g., AUC, ) across formulations .

Q. How does the electronic nature of the thiazole ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Use density functional theory (DFT) to map electron density on the thiazole nitrogen. Electron-withdrawing substituents increase electrophilicity, enhancing Suzuki-Miyaura coupling yields .

- Experimental Validation : Compare reaction rates with thiazole vs. oxazole analogs. Pd(PPh)/KCO in dioxane (80°C) typically achieves >80% conversion .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 85% vs. 98%) for this compound?

- Methodological Answer :

- Parameter Screening : Use design of experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). Response surface methodology (RSM) can model optimal conditions .

- Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., over-oxidized aldehydes), guiding purification protocol adjustments .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.